methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of isochromene, cyclopentathiophene, and carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromene and cyclopentathiophene intermediates, followed by their coupling and subsequent functionalization to introduce the carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
METHYL 1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE: Shares structural similarities but lacks the isochromene and cyclopentathiophene moieties.
INDOLE DERIVATIVES: Contain similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of isochromene, cyclopentathiophene, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15NO5S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[(1-oxoisochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15NO5S/c1-24-19(23)15-12-7-4-8-14(12)26-17(15)20-16(21)13-9-10-5-2-3-6-11(10)18(22)25-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21) |
InChI Key |
NXDQWWPERUJPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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